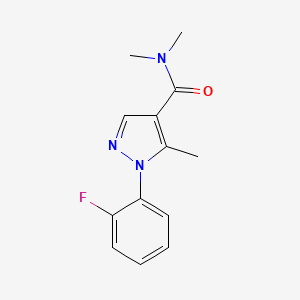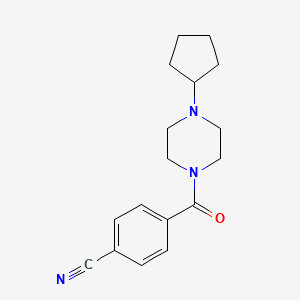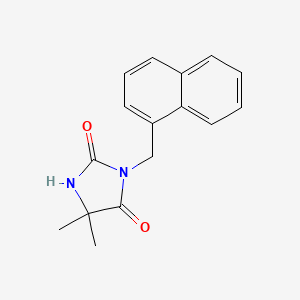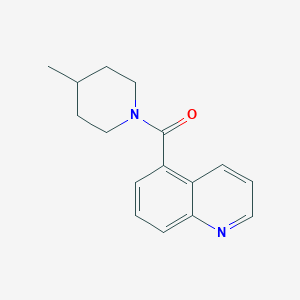
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit potent activity against various types of cancer cells.
Mechanism of Action
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide exerts its anti-cancer activity by inhibiting the activity of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of BTK leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to exhibit high selectivity for BTK, which minimizes off-target effects.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to be highly selective for BTK. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have a favorable toxicity profile in preclinical studies. However, 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide also has limited solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide as a cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in cancer patients. Another potential direction is the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of new 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide analogs may lead to the discovery of more potent and selective inhibitors of BTK.
Conclusion
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is a small molecule inhibitor that has gained significant attention in the field of cancer research. It exhibits potent anti-cancer activity and has been shown to be highly selective for BTK. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, including its development as a cancer treatment and the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in combination with other cancer treatments.
Synthesis Methods
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzonitrile with tert-butyl magnesium chloride to form 2-fluorophenylmagnesium chloride. The resulting compound is then reacted with 1,2,4-trimethylpyrazole-3-carboxylic acid to form the desired product, 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. The synthesis of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to exhibit potent activity against various types of cancer cells, including B-cell lymphomas, multiple myeloma, and solid tumors. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of cancer cell growth and proliferation.
properties
IUPAC Name |
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-10(13(18)16(2)3)8-15-17(9)12-7-5-4-6-11(12)14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHFIRUQFEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)